molecular formula C16H11ClN4O3S2 B2636406 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-45-9

4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2636406
CAS No.: 868973-45-9
M. Wt: 406.86
InChI Key: BWYGNHTZAOVSHQ-UHFFFAOYSA-N
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Description

4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H11ClN4O3S2 and its molecular weight is 406.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Derivatives of 1,3,4-thiadiazole, including structures related to 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been extensively studied for their potential applications. For example, nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one were synthesized from 1,3,4-thiadiazol-2-amines, demonstrating the reactivity and versatility of such compounds in forming structurally diverse derivatives (Shlenev et al., 2017).

Chemical Transformation and Reactivity

  • Chemical transformation studies reveal the intriguing reactivity of 1,3,4-thiadiazole derivatives. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrated ring-opening reactions leading to the formation of a thioketene intermediate. This intermediate further reacted with secondary amines, showcasing the compound's potential in various chemical transformation pathways (Androsov, 2008).

Nematocidal Activities

  • Some derivatives of 1,3,4-thiadiazole have shown promising nematocidal activities, indicating their potential application in agricultural science. For instance, certain 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety exhibited significant nematocidal activity against Bursaphelenchus xylophilus, indicating their utility in controlling nematode-related agricultural problems (Liu et al., 2022).

Coordination Chemistry and Complex Formation

  • The compounds of this class also find applications in coordination chemistry. For instance, a study reported the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide and its complexes with Pd(II) and Ni(II) ions, indicating the potential of these compounds in forming metal complexes with potential applications in catalysis and material science (Adhami et al., 2012).

Precursors for Heterocyclic Compounds with Insecticidal Activity

  • Derivatives of 1,3,4-thiadiazole have been synthesized as precursors for novel heterocyclic compounds exhibiting significant insecticidal activity, highlighting their potential in developing new insecticides (Mohamed et al., 2020).

Properties

IUPAC Name

4-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S2/c17-12-6-4-11(5-7-12)14(22)18-15-19-20-16(26-15)25-9-10-2-1-3-13(8-10)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYGNHTZAOVSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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